![molecular formula C12H10N2OS2 B3314077 N-(4-carbamothioylphenyl)thiophene-2-carboxamide CAS No. 950070-19-6](/img/structure/B3314077.png)
N-(4-carbamothioylphenyl)thiophene-2-carboxamide
Overview
Description
Scientific Research Applications
Chemical Properties
“N-(4-carbamothioylphenyl)thiophene-2-carboxamide” is a heterocyclic compound with the molecular weight of 262.36 . It is a powder at room temperature and has a CAS Number of 950070-19-6 .
Medicinal Chemistry
Thiophene and its substituted derivatives, including “N-(4-carbamothioylphenyl)thiophene-2-carboxamide”, are important in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Anti-Inflammatory Properties
Thiophene derivatives show anti-inflammatory properties . This suggests that “N-(4-carbamothioylphenyl)thiophene-2-carboxamide” could potentially be used in the treatment of inflammatory diseases .
Anti-Psychotic Properties
Thiophene derivatives also exhibit anti-psychotic properties . This indicates a potential application of “N-(4-carbamothioylphenyl)thiophene-2-carboxamide” in the treatment of psychiatric disorders .
Anti-Cancer Properties
Thiophene derivatives have been found to inhibit kinases and show anti-cancer properties . This suggests that “N-(4-carbamothioylphenyl)thiophene-2-carboxamide” could be used in cancer treatment .
Antioxidant Properties
Thiophene derivatives are known to exhibit antioxidant properties . This implies that “N-(4-carbamothioylphenyl)thiophene-2-carboxamide” could be used as an antioxidant .
Anti-Microbial Properties
Thiophene derivatives have been found to show anti-microbial properties . This suggests that “N-(4-carbamothioylphenyl)thiophene-2-carboxamide” could be used in the treatment of microbial infections .
Material Science Applications
In addition to their medicinal applications, thiophene derivatives are also used in material science, such as in the fabrication of light-emitting diodes . This indicates a potential application of “N-(4-carbamothioylphenyl)thiophene-2-carboxamide” in the field of material science .
properties
IUPAC Name |
N-(4-carbamothioylphenyl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS2/c13-11(16)8-3-5-9(6-4-8)14-12(15)10-2-1-7-17-10/h1-7H,(H2,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQFGXMVRCNVEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamothioylphenyl)thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.